molecular formula C8H8ClNO2 B8247003 1-Chloro-2,4-dimethyl-6-nitrobenzene

1-Chloro-2,4-dimethyl-6-nitrobenzene

Cat. No.: B8247003
M. Wt: 185.61 g/mol
InChI Key: HIMVDAUFQRCQFX-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dimethyl-6-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzene, characterized by the presence of a chlorine atom, two methyl groups, and a nitro group attached to the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethyl-6-nitrobenzene can be synthesized through a multi-step process involving nitration, chlorination, and methylation reactions. One common method involves the nitration of 2,4-dimethylbenzene (xylene) to introduce the nitro group, followed by chlorination to add the chlorine atom at the desired position. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or a chlorinating agent for the chlorination step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial processes often prioritize safety and environmental considerations, employing measures to minimize hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-dimethyl-6-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Nucleophilic Aromatic Substitution (NAS): The chlorine atom can be displaced by nucleophiles under appropriate conditions, such as the presence of a strong base or nucleophile.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Chlorination: Chlorine gas or chlorinating agents like thionyl chloride.

    Reduction: Hydrogen gas with a catalyst, or tin(II) chloride.

    NAS: Strong bases like sodium hydroxide or nucleophiles like amines.

Major Products Formed:

    Reduction: 1-Chloro-2,4-dimethyl-6-aminobenzene.

    NAS: Substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-2,4-dimethyl-6-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2,4-dimethyl-6-nitrobenzene in various reactions involves its functional groups:

    Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring, making it less reactive towards electrophiles and directing them to the meta position.

    Reduction: The nitro group undergoes reduction to form an amino group, which can further participate in various chemical reactions.

    Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by nucleophiles, forming new carbon-nucleophile bonds.

Comparison with Similar Compounds

1-Chloro-2,4-dimethyl-6-nitrobenzene can be compared with other similar compounds such as:

    1-Chloro-2,4-dinitrobenzene: Similar in structure but with an additional nitro group, making it more reactive in certain chemical reactions.

    2,4-Dimethyl-6-nitroaniline: Lacks the chlorine atom, affecting its reactivity and applications.

    1-Chloro-2,4-dimethylbenzene: Lacks the nitro group, making it less reactive in electrophilic and nucleophilic substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical processes.

Properties

IUPAC Name

2-chloro-1,5-dimethyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMVDAUFQRCQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4,6-dimethyl-2-nitroaniline (3 g, 18.07 mmol) in acetic acid (20 mL) and 6 N HCl (60 mL) at 0° C. was added a solution of sodium nitrite (2.18 g, 31.62 mmol) in water (5 mL). The reaction mixture was stirred at 0° C. for 30 min after completion of addition and copper (I) cyanide (3.24 g, 3 mmol) was added pinch by pinch. The resulting mixture was stirred at 0° C. for h and at room temperature for an additional 2 h. The mixture was passed through a Celite pad, extracted with EtOAc (3×100 mL), and concentrated using a rotary evaporator to afford a solid residue. The solid was further purified by column (SiO2, hexanes/EtOAc=7:1) to yield 2-chloro-1,5-dimethyl-3-nitro-benzene (2.6 g, 81%) as a light yellow solid. A solution of 2-chloro-1,5-dimethyl-3-nitro-benzene (2.6 g, 15.7 mmol) and copper (I) cyanide (7.05 g, 78.3 mmol) in DMAC (20 mL) was stirred at reflux for 14 h. The reaction mixture was cooled to room temperature, quenched by adding water (30 mL), filtered through a Celite pad, extracted with EtOAc (3×100 mL), and concentrated using a rotary evaporator to afford a solid residue. The solid was further purified by column (SiO2, hexanes/EtOAc=6:1) to yield 0.64 g of 2,4-dimethyl-6-nitro-benzonitrile (23%). A solution of 2,4-dimethyl-6-nitro-benzonitrile (1.1 g, 6.24 mmol) in MeOH (20 mL) and water (10 mL) was mixed with hydrogen peroxide (10 mL), DMSO (10 mL) and potassium hydroxide (0.636 g, 11.36 mmol). The reaction mixture was stirred at 60° C. for 3 h, diluted with water (100 mL), extracted with EtOAc (3×100 mL), and concentrated using a rotary evaporator to afford 4,6-dimethyl-2-nitrobenzamide (0.52 g, 43%). A solution of 4,6-dimethyl-2-nitrobenzamide (0.52 g, 2.68 mmol) in MeOH (30 mL) was mixed with palladium carbon (0.25 g). The resulting suspension was stirred at room temperature under hydrogen for 14 h. The mixture was passed through a Celite pad, concentrated using a rotary evaporator to afford 2-amino-4,6-dimethyl benzamide (0.42 g, 95%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
copper (I) cyanide
Quantity
3.24 g
Type
reactant
Reaction Step Two

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